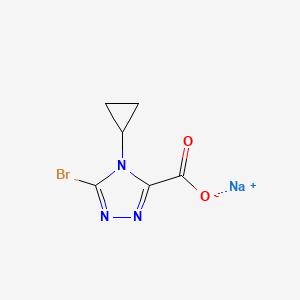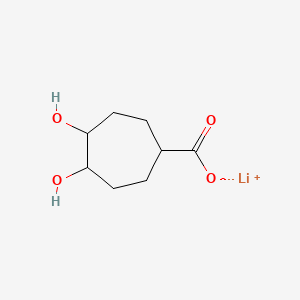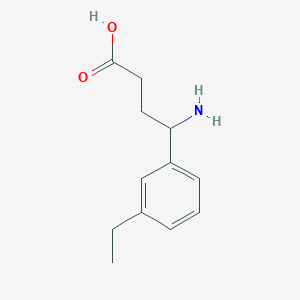![molecular formula C15H20O3S B13569120 (Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate CAS No. 19245-65-9](/img/structure/B13569120.png)
(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate
Übersicht
Beschreibung
(Bicyclo[221]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate is a complex organic compound featuring a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of bicyclo[2.2.1]heptane derivatives with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is often catalyzed by a base such as pyridine or triethylamine to facilitate the formation of the sulfonate ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the sulfonate group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its stable and rigid structure. It is also used in the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in functional groups attached to the core structure.
Bicyclo[2.1.1]hexane derivatives: These compounds have a similar bicyclic framework but with a different ring size and substitution pattern.
Uniqueness
(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a bicyclic core and a sulfonate ester group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3S/c1-11-2-6-15(7-3-11)19(16,17)18-10-14-9-12-4-5-13(14)8-12/h2-3,6-7,12-14H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZMSSXBOYDOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304835 | |
| Record name | (Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19245-65-9 | |
| Record name | NSC167519 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride](/img/structure/B13569043.png)


![6-Azaspiro[2.5]oct-1-ene](/img/structure/B13569071.png)
![N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13569072.png)








![6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13569134.png)
